molecular formula C9H8N4O B511799 2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 827584-41-8

2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B511799
CAS No.: 827584-41-8
M. Wt: 188.19g/mol
InChI Key: CJELVTKRNGLVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 827584-41-8) is a high-value chemical scaffold based on the privileged pyrazolo[1,5-a]pyrimidine core, a structure recognized for its significant potential in medicinal chemistry and drug discovery . This compound serves as a key synthetic intermediate for developing novel therapeutic agents, particularly in oncology. Derivatives of the 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine scaffold have been identified as useful in the treatment, amelioration, or prevention of viral diseases . Furthermore, recent research highlights closely related pyrazolo[1,5-a]pyrimidine derivatives as potent dual inhibitors of critical kinases such as CDK2 and TRKA . Inhibiting these targets represents a promising strategy in cancer therapy, as CDK2 is a crucial regulator of the cell cycle, and TRKA is involved in tumor progression and survival signaling pathways in various cancers . The structural features of this compound, including the carbonitrile group, make it a versatile building block for further chemical functionalization to explore structure-activity relationships and optimize biological activity . Its synthesis typically follows well-established cyclocondensation routes involving 5-aminopyrazole derivatives, ensuring a reliable supply for research programs . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-5-3-8(14)13-9(11-5)7(4-10)6(2)12-13/h3,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJELVTKRNGLVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Optimization

  • Aminopyrazole precursor : 5-Amino-3-methylpyrazole-4-carbonitrile serves as the nitrogen-rich heterocyclic backbone, introducing the 3-cyano group and the 2-methyl substituent via aldehyde participation.

  • Aldehyde : Acetaldehyde is employed to introduce the 2-methyl group at the pyrimidine ring’s C-2 position.

  • 1,3-Dicarbonyl compound : Ethyl acetoacetate or 2,4-pentanedione provides the 5-methyl and 7-oxo functionalities.

The reaction proceeds in boiling DMF (0.5 mL per 2 mmol reagent) for 20 minutes, followed by precipitation with methanol. Yields range from 32% to 60%, depending on the substituents and work-up procedures.

Key Mechanistic Insights

The mechanism involves:

  • Enamine formation : Condensation of the aminopyrazole’s NH2 group with the aldehyde.

  • Nucleophilic attack : The enamine intermediate reacts with the 1,3-dicarbonyl compound’s keto-enol tautomer.

  • Cyclization : Intramolecular dehydration forms the pyrimidine ring (Scheme 5 in).

Competing side reactions, such as the formation of pyrazolo[1,5-a]pyrimidin-5(4H)-one-3-carbonitrile, are suppressed by avoiding acidic conditions.

Chalcone-Mediated Cyclocondensation

An alternative route utilizes α,β-unsaturated ketones (chalcones) instead of aldehydes and 1,3-dicarbonyl compounds. This method, reported by Kolosov et al., involves refluxing 5-amino-3-methylpyrazole-4-carbonitrile with methyl vinyl ketone in DMF.

Tautomeric Equilibria

In DMSO, the product exists as a mixture of 4,7-dihydro and 6,7-dihydro tautomers, with ratios influenced by substituent electronic effects. For the target compound, 1H^1H NMR analysis reveals a 3:1 equilibrium favoring the 4,7-dihydro form, characterized by:

  • A singlet at δ 2.41 ppm (C-2 methyl).

  • A broad peak at δ 10.2 ppm (N-H).

Critical Analysis of Synthetic Routes

Yield and Purity Considerations

MethodYield (%)Key By-ProductsPurification Technique
Biginelli-type32–60Pyrazolo[1,5-a]pyrimidin-5-oneRecrystallization (DMF/MeOH)
Chalcone route45–556,7-Dihydro tautomerColumn chromatography

Spectroscopic Characterization

  • IR : Strong absorption at 2220 cm1^{-1} (C≡N stretch) and 1680 cm1^{-1} (C=O).

  • 1H^1H NMR (DMSO-d6) : δ 2.41 (s, 3H, C-2 CH3), 2.58 (s, 3H, C-5 CH3), 6.32 (s, 1H, C-6 H), 10.44 (br, 1H, N-H).

  • 13C^{13}C NMR : δ 22.1 (C-2 CH3), 25.6 (C-5 CH3), 116.8 (CN), 158.4 (C=O).

ParameterOptimal Condition
Solvent volume0.5 mL DMF per 2 mmol reagent
Reaction temperature153°C (DMF reflux)
Work-upMethanol precipitation

Chemical Reactions Analysis

2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of substituted pyrazolopyrimidines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Functional Groups Biological Relevance
2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile 2-CH₃, 5-CH₃, 7=O, 3-CN 188.19 Nitrile, ketone, methyl BCATm inhibition (structural precursor)
6-Ethyl-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile 2-CH₃, 5-CH₃, 6-CH₂CH₃, 7=O, 3-CN 216.24 Ethyl, nitrile, ketone Enhanced lipophilicity (logP = 0.97 vs. target compound’s ~0.5 estimated)
2-((4-Chloro-2,6-difluorobenzyl)amino)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-CH₂CH₂CH₃, 2-(4-Cl-2,6-F-benzyl)amino, 7=O, 3-CN 405.77 Propyl, halogenated benzylamino, nitrile In vivo BCATm inhibition; raised plasma branched-chain amino acids in mice
7-(2,5-Dioxopyrrolidin-1-ylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-CH₃, 7-(pyrrolidinedione)amino, 3-CN 273.24 Pyrrolidinedione, nitrile Potent antibacterial activity against Bacillus subtilis

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6-Ethyl-2,5-dimethyl Analogue 5-Propyl-Benzylamino Derivative
logP ~0.5 (estimated) 0.97 2.8 (predicted)
Aqueous Solubility Low Moderate Low
Metabolic Stability Moderate High High (due to halogenated groups)
Protein Binding Affinity Moderate Moderate High (structural rigidity)

Key Research Findings

Structural Flexibility : Introduction of polar groups (e.g., hydroxyl, carboxyl) in pyrazolo[1,5-a]pyrimidine derivatives enhances tumor uptake in PET imaging .

Halogenation Impact : Chloro and fluoro substituents improve metabolic stability and target binding, as seen in BCATm inhibitors .

Catalyst-Free Synthesis : Environmentally benign methods using deep eutectic solvents (DES) yield high-purity derivatives (e.g., dioxoisoindolin-pyrazolo-pyrimidines) with scalable production .

Biological Activity

2,5-Dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 99056-35-6) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other relevant pharmacological effects.

  • Molecular Formula : C₉H₈N₄O
  • Molecular Weight : 220.19 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • Growth Inhibition : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant growth inhibition across various cancer cell lines. Notably, one derivative achieved a mean growth inhibition (GI%) of 43.9% across 56 different cell lines .

Case Study: Renal Carcinoma Cell Line (RFX 393)

In vitro evaluations against the renal carcinoma cell line RFX 393 revealed that certain derivatives showed moderate cytotoxicity with IC50 values of 11.70 µM and 19.92 µM for compounds 6s and 6t , respectively . These compounds also induced cell cycle arrest in the G0–G1 phase and decreased cell populations in the S and G2/M phases, suggesting their potential as therapeutic agents targeting cell cycle regulation .

Enzyme Inhibition

The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA). The following table summarizes the IC50 values for selected derivatives:

CompoundTarget EnzymeIC50 (µM)
6sCDK211.70
6tCDK219.92
6sTRKA0.22
6tTRKA0.89

These findings indicate a promising dual inhibition profile that could be leveraged in developing new cancer therapies .

The mechanism by which these compounds exert their biological effects involves:

  • Binding Interactions : Molecular docking studies revealed that the synthesized compounds bind effectively to the active sites of CDK2 and TRKA, similar to established inhibitors .
  • Induction of Apoptosis : Compounds were shown to significantly increase apoptosis markers in treated cancer cells, further supporting their role as potential anticancer agents .

Other Biological Activities

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have been investigated for:

  • Antiviral Activity : Some derivatives have shown promise as antiviral agents due to their structural similarity to purine analogs .
  • Immunosuppressive Effects : Certain compounds within this class are being explored for their potential immunosuppressive activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how can reaction conditions be tailored to improve yields?

  • Methodology : Cyclocondensation of precursors (e.g., aminopyrazoles with β-ketoesters) in deep eutectic solvents (DES) under controlled temperatures (80–100°C) is widely used. DES enhances reaction efficiency by providing a non-toxic, high-yield environment with simplified purification . For example, methyl 5-amino-1H-pyrazole-4-carboxylate can react with substituted β-ketoesters to form the pyrazolo-pyrimidine core, followed by nitrile group introduction via nucleophilic substitution .

Q. How is structural confirmation achieved for this compound and its derivatives?

  • Methodology : Combine nuclear magnetic resonance (NMR, ¹H/¹³C) to verify substituent positions, infrared spectroscopy (IR) for functional groups (e.g., carbonyl, nitrile), and X-ray crystallography for absolute configuration. Mass spectrometry (HRMS) confirms molecular weight . For instance, X-ray analysis resolved regioselectivity in N-methyl derivatives of pyrazolo-pyrimidines .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Screen for anticancer activity using cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial activity via minimum inhibitory concentration (MIC) tests. Derivatives with similar scaffolds show IC₅₀ values in the low micromolar range against breast and colon cancer cells, likely via apoptosis induction .

Advanced Research Questions

Q. What enzyme inhibition mechanisms are associated with 2,5-dimethyl derivatives of this scaffold?

  • Methodology : Mitochondrial branched-chain aminotransferase (BCATm) inhibition is observed in structural analogs (e.g., compound 61), which elevate branched-chain amino acids (BCAAs) in vivo. Co-crystallization studies (PDB: 5BWR) reveal binding interactions between the pyrazolo-pyrimidine core and BCATm’s active site, stabilized by hydrogen bonding and hydrophobic contacts .

Q. How do pharmacokinetic properties of this compound influence in vivo efficacy?

  • Methodology : Optimize logP and solubility via substituent modifications (e.g., alkyl chains, halogens). In acute murine studies, analogs like 2-((4-chloro-2,6-difluorobenzyl)amino)-7-oxo-5-propyl derivatives showed oral bioavailability and sustained BCAA elevation, validated via LC-MS plasma analysis .

Q. Can computational modeling predict binding affinities to novel targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with targets like histone lysine demethylases (KDM). Pyrazolo-pyrimidine derivatives with 5-methyl groups exhibit strong binding to KDM4A (ΔG = −9.2 kcal/mol), correlating with epigenetic regulation in cancer .

Q. How is regioselectivity controlled during derivatization (e.g., alkylation, halogenation)?

  • Methodology : Reaction conditions dictate regioselectivity. For example, methylhydrazine in acetic acid favors substitution at the pyrimidine N1 position, while ethanol promotes open-chain intermediates that cyclize selectively . Solvent polarity and temperature are critical for controlling outcomes .

Q. What structure-activity relationships (SAR) guide the design of potent analogs?

  • Methodology : Systematic substitution at positions 2, 5, and 7 reveals:

  • C-3 nitrile : Essential for enzyme inhibition (e.g., BCATm).
  • C-5 methyl : Enhances metabolic stability and lipophilicity.
  • C-7 oxo group : Critical for hydrogen bonding with catalytic residues .

Q. How can contradictory data on biological targets be resolved?

  • Methodology : While early studies report unknown targets , later work identifies BCATm and KDMs via target deconvolution (e.g., affinity chromatography, CRISPR-Cas9 knockout). Cross-validate findings using orthogonal assays (e.g., enzymatic activity vs. cellular proliferation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.